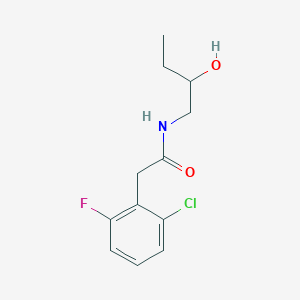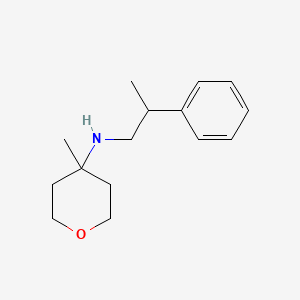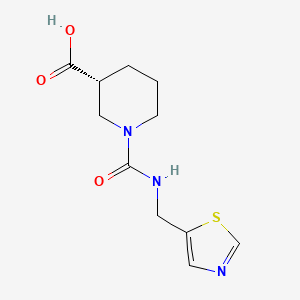![molecular formula C11H12Cl2N4O B6644421 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrole carboxamide derivatives and has been shown to possess a broad range of biological activities.
作用機序
The exact mechanism of action of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo models. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various genes involved in inflammation and cancer progression. Additionally, this compound has been shown to promote the proliferation and migration of certain cell types, including fibroblasts and endothelial cells.
実験室実験の利点と制限
One of the main advantages of using 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities, making it a valuable tool for studying various diseases and biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective derivatives of this compound that can be used to target specific signaling pathways or enzymes involved in disease progression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Finally, the development of new delivery systems for this compound may help to improve its efficacy and reduce its toxicity in vivo.
合成法
The synthesis of 4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 1-(1H-imidazol-2-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
科学的研究の応用
4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities in various in vitro and in vivo models. Additionally, this compound has been reported to have a positive effect on wound healing and tissue regeneration.
特性
IUPAC Name |
4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N4O/c1-2-7(10-14-3-4-15-10)17-11(18)8-5-6(12)9(13)16-8/h3-5,7,16H,2H2,1H3,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRWXTNJVINKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1)NC(=O)C2=CC(=C(N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)



![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)

![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
